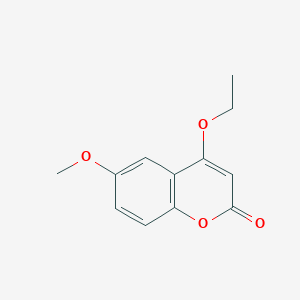

4-Ethoxy-6-methoxycoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

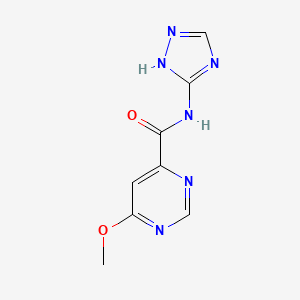

4-Ethoxy-6-methoxycoumarin and its derivatives are extensively studied in the synthesis and structural analysis of coumarins. For instance, Çelikezen et al. (2020) synthesized 6-ethoxy-4-methylcoumarin using the Pechmann method and applied Density Functional Method (DFT) to determine its chemical properties (Çelikezen et al., 2020). Additionally, Sarac (2020) synthesized and characterized 4-(((4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6-methoxycoumarin, highlighting the agreement between experimental and calculated NMR data (Sarac, 2020).

Antioxidant and Cytotoxic Properties

Research has also focused on the antioxidant and cytotoxic properties of coumarin derivatives. The study by Çelikezen et al. (2020) revealed that 6-ethoxy-4-methylcoumarin exhibits antioxidant activity at certain concentrations without altering oxidative status (Çelikezen et al., 2020). Moreover, Danis et al. (2016) synthesized a series of arylcoumarins, including those with methoxy groups, and found them to be potent antioxidants (Danis et al., 2016).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of coumarins have been explored as well. Fujii et al. (2005) determined the crystal structure of 4-ethoxycoumarin, noting its planar conformation and intermolecular hydrogen bond formation (Fujii et al., 2005).

Therapeutic Potential

Research on coumarins has extended to their potential therapeutic applications. For instance, the study by Musa et al. (2012) on coumarin-based benzopyranone derivatives highlighted their role in inducing apoptosis in cancer cells (Musa et al., 2012).

Spectroscopic Analysis

Spectroscopic techniques play a crucial role in the study of coumarins. Khilya et al. (2005) conducted a comprehensive analysis of 3-furyl-4-hydroxycoumarins, which are structurally related to this compound, using various spectroscopic methods (Khilya et al., 2005).

Mecanismo De Acción

Target of Action

Coumarins, the class of compounds to which 4-ethoxy-6-methoxycoumarin belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Coumarins are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

This compound is then cyclized by the action of the enzyme coumarate:CoA ligase (CCL) to form coumaroyl-CoA, which is the key intermediate in coumarin biosynthesis .

Pharmacokinetics

Coumarins are known to have diverse pharmacokinetic properties, which can impact their bioavailability .

Result of Action

Coumarins are known to have numerous biological and therapeutic properties, including potential treatment for various ailments, including cancer, metabolic, and degenerative disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the synthesis and accumulation of coumarins, the class of compounds to which this compound belongs, are the result of plant–environment interactions that are affected by environmental and individual factors .

Propiedades

IUPAC Name |

4-ethoxy-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-11-7-12(13)16-10-5-4-8(14-2)6-9(10)11/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBUBXWSAKPMFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=C1C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2725183.png)

![ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2725188.png)

![7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)